2-[(2-Cyclopentylpyrazole-3-carbonyl)amino]-3-pyridin-4-ylpropanoic acid
Description
2-[(2-Cyclopentylpyrazole-3-carbonyl)amino]-3-pyridin-4-ylpropanoic acid is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyclopentylpyrazole moiety with a pyridinylpropanoic acid backbone, which may contribute to its distinctive chemical and biological properties.
Properties
IUPAC Name |
2-[(2-cyclopentylpyrazole-3-carbonyl)amino]-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-16(15-7-10-19-21(15)13-3-1-2-4-13)20-14(17(23)24)11-12-5-8-18-9-6-12/h5-10,13-14H,1-4,11H2,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROXPGRYSSADIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)C(=O)NC(CC3=CC=NC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyclopentylpyrazole-3-carbonyl)amino]-3-pyridin-4-ylpropanoic acid typically involves multiple steps:
Formation of the Cyclopentylpyrazole Core: This step often starts with the cyclization of a suitable precursor, such as a cyclopentanone derivative, with hydrazine to form the pyrazole ring.
Introduction of the Carbonyl Group: The pyrazole ring is then functionalized with a carbonyl group, typically through acylation reactions using reagents like acyl chlorides or anhydrides.
Coupling with Pyridinylpropanoic Acid: The final step involves coupling the cyclopentylpyrazole derivative with a pyridinylpropanoic acid derivative. This can be achieved through amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Green Chemistry: Adopting environmentally friendly solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Cyclopentylpyrazole-3-carbonyl)amino]-3-pyridin-4-ylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-[(2-Cyclopentylpyrazole-3-carbonyl)amino]-3-pyridin-4-ylpropanoic acid exerts its effects depends on its interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.
DNA/RNA Binding: Intercalating into nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Cyclopentylpyrazole-3-carbonyl)amino]-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a pyridinyl group.
2-[(2-Cyclopentylpyrazole-3-carbonyl)amino]-3-pyridin-4-ylbutanoic acid: Similar structure but with a butanoic acid backbone.
Uniqueness
2-[(2-Cyclopentylpyrazole-3-carbonyl)amino]-3-pyridin-4-ylpropanoic acid is unique due to its specific combination of a cyclopentylpyrazole moiety and a pyridinylpropanoic acid backbone, which may confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
